5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a brominated pyrrolopyridine derivative characterized by a methyl group at the N1 position and a ketone group at the C2 position. The bromine atom at C5 enhances electrophilic reactivity and influences intermolecular interactions, making it a key functional group for structure-activity relationships (SAR) . Its synthesis typically involves alkylation of the pyrrolopyridine core, as seen in the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with methyl iodide under basic conditions (e.g., NaH/THF), yielding the methylated product in 75% efficiency .
Properties
IUPAC Name |
5-bromo-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7(12)3-5-2-6(9)4-10-8(5)11/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEAJJIVIHBUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1N=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175424-31-4 | |
| Record name | 5-bromo-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products:
- Substituted derivatives with various functional groups depending on the nucleophile used.
- Oxidized products with additional oxygen-containing functional groups.
- Reduced alcohol derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is used as a key intermediate in the synthesis of complex organic molecules
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors. It is used in the development of new therapeutic agents targeting diseases such as cancer, inflammation, and infectious diseases.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are evaluated for their pharmacokinetic and pharmacodynamic properties to identify promising drug candidates.
Industry: The compound finds applications in the agrochemical industry as a precursor for the synthesis of herbicides and pesticides. It is also used in the development of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The bromine atom and the carbonyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Halogenation Patterns
- 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (): Substitution: Ethyl group at C3, bromine at C5. Synthesis: Chlorination with NCS followed by purification (54% yield). Activity: Not explicitly reported, but bromine likely enhances electrophilicity for target binding.
- 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (): Substitution: Bromine atoms at C3 and C5. Use: Intermediate for synthesizing 5-bromo derivatives. Impact: Increased steric hindrance and electron-withdrawing effects compared to mono-brominated analogs.
- 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (): Substitution: Chlorine at C4.
Alkyl and Aryl Modifications
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine ():
- Substitution: Methyl at N1, bromine at C5, but lacks the C2 ketone.
- Role: The ketone in the target compound likely enhances hydrogen bonding and metabolic stability.
Cytotoxicity and SAR Insights
- Halogen Importance: Bromine at C5 is critical for cytotoxicity.
- Methyl vs. Bulkier Groups : The N1-methyl group balances solubility and steric effects. Larger substituents (e.g., tosyl in ) may hinder membrane permeability.
Biological Activity
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 5-bromo-1-methylpyrrolo[2,3-b]pyridine-2,3-dione, is a nitrogen-containing heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 211.059 g/mol
- CAS Number : 183208-22-2
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiproliferative Effects :
- Antioxidant Properties :
- Anti-inflammatory Activity :
- Antimicrobial Activity :
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- DYRK1A Inhibition : The compound acts as a selective inhibitor of DYRK1A, leading to modulation in cell cycle progression and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties are linked to the scavenging of ROS, thereby protecting cellular components from oxidative damage .
Case Study 1: DYRK1A Inhibition
Case Study 2: Antioxidant and Anti-inflammatory Effects
Case Study 3: Antimicrobial Activity
In vitro evaluations revealed that derivatives of the compound displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one?
The compound is synthesized via sequential functionalization of the pyrrolo[2,3-b]pyridine core. A key step involves N-methylation using sodium hydride (NaH) and methyl iodide in THF, yielding 5-Bromo-1-methyl derivatives with 75% efficiency . Prior bromination at the 5-position is achieved using bromine or electrophilic brominating agents under controlled conditions. Alternative routes include Vilsmeier-Haack formylation with hexamine in acetic acid/water, which introduces aldehyde groups at the 3-position for further derivatization (67% yield) .
Q. How is the compound characterized using spectroscopic methods?
1H NMR and 13C NMR are critical for structural confirmation. For example:
- 1H NMR (DMSO-d6): Peaks at δ 3.36 ppm (singlet, 3H, N-CH3) and aromatic protons at δ 8.17–6.81 ppm confirm the methyl group and pyrrolopyridine backbone .
- 13C NMR (CDCl3): Signals at δ 167.8 ppm (C=O) and 148.4 ppm (aromatic carbons) validate the lactam structure .
Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) are recommended for absolute confirmation.
Q. What safety protocols are essential when handling this compound?
- Inhalation : Move to fresh air; consult a physician if symptoms persist .
- Skin contact : Wash thoroughly with water; remove contaminated clothing.
- Storage : Keep in a dry, inert atmosphere (argon/nitrogen) to prevent decomposition.
Safety data sheets (SDS) emphasize avoiding dust formation and using PPE (gloves, goggles) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing substituents at the 3-position?
Suzuki-Miyaura cross-coupling is effective for introducing aryl/heteroaryl groups. Key parameters:
- Catalyst : Pd(PPh3)4 (2 mol%) in toluene/ethanol (3:1) at 105°C.
- Base : K2CO3 (2M) for deprotonation and boronic acid activation.
- Substrate ratio : 1.2 equivalents of boronic acid to ensure complete conversion .
For stereoselective modifications, rhodium-catalyzed 1,4-additions with arylboronic acids achieve >90% enantiomeric excess (ee) using chiral ligands like (R,R)-Phbod* .
Q. How to address discrepancies in reaction yields or stereochemical outcomes?
- Yield optimization : Monitor reaction progress via TLC/HPLC. Impurities may arise from incomplete deprotection (e.g., tosyl groups) or side reactions during cross-coupling. Repurify using silica gel chromatography (heptane/ethyl acetate gradients) .
- Stereochemical issues : Dynamic resolution during rhodium-catalyzed reactions can override initial E/Z isomer ratios (e.g., 85:15 starting material still yields >92% ee products) . Use chiral HPLC to isolate enantiomers and confirm configurations.
Q. What is the role of the bromo substituent in structure-activity relationship (SAR) studies?
The 5-bromo group enhances:
- Electrophilic reactivity : Facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for diversifying the core structure .
- Pharmacological activity : In kinase inhibitor analogs, bromine improves binding affinity by occupying hydrophobic pockets in ATP-binding sites . Comparative studies with chloro/fluoro analogs show bromine’s superior steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
